molecular formula C10H16 B13618542 (Prop-2-yn-1-yl)cycloheptane

(Prop-2-yn-1-yl)cycloheptane

Cat. No.: B13618542
M. Wt: 136.23 g/mol
InChI Key: WXOBRPHGBIXJJS-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)cycloheptane is a chemical compound that belongs to the category of cyclic alkynes. This compound has garnered interest in scientific research due to its significant physical and chemical properties. It is characterized by a cycloheptane ring with a prop-2-yn-1-yl substituent, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)cycloheptane can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically requires acetonitrile as a solvent and a reflux condenser to facilitate the reaction. Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (Prop-2-yn-1-yl)cycloheptane undergoes various chemical reactions, including:

    Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

    Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, visible light, and sometimes photosensitizers.

    Substitution: Phenyl isothiocyanate, acetonitrile, and a reflux condenser.

Major Products Formed:

    Oxidation: Formamides.

    Substitution: Benzimidazole derivatives.

Scientific Research Applications

(Prop-2-yn-1-yl)cycloheptane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in studies involving thiol reactivity profiling.

    Medicine: Investigated for its potential biological activities, including antiulcer and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)cycloheptane involves its ability to act as a photosensitizer in oxidative reactions. It generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and biological effects.

Comparison with Similar Compounds

  • N-(prop-2-yn-1-yl)-o-phenylenediamines
  • N,N-Di(prop-2-yn-1-yl)adamantan-1-amines
  • Prop-2-yn-1-yl glycinate

Uniqueness: (Prop-2-yn-1-yl)cycloheptane is unique due to its cyclic structure combined with an alkyne substituent. This combination imparts distinct physical and chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

prop-2-ynylcycloheptane

InChI

InChI=1S/C10H16/c1-2-7-10-8-5-3-4-6-9-10/h1,10H,3-9H2

InChI Key

WXOBRPHGBIXJJS-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCCCC1

Origin of Product

United States

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